4-Fluoro-3-n-propoxybenzoyl chloride

Description

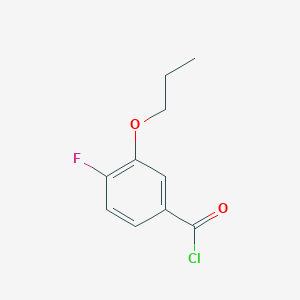

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-5-14-9-6-7(10(11)13)3-4-8(9)12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPHDUOGWCYCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3 N Propoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Formation of Esters with Various Alcohol Nucleophiles

4-Fluoro-3-n-propoxybenzoyl chloride readily reacts with a wide range of alcohols to form the corresponding esters. This process, a form of acylation, is typically rapid and efficient, often carried out at room temperature in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. youtube.com The reaction accommodates primary, secondary, and tertiary alcohols, as well as phenols, to yield a diverse array of ester products.

Table 1: Examples of Esterification Reactions

| Alcohol Nucleophile | Product |

|---|---|

| Methanol | Methyl 4-fluoro-3-n-propoxybenzoate |

| Isopropanol | Isopropyl 4-fluoro-3-n-propoxybenzoate |

| Phenol | Phenyl 4-fluoro-3-n-propoxybenzoate |

Reaction with Other Heteroatom Nucleophiles (e.g., Thiols, Hydrazines)

Beyond alcohols and amines, this compound can react with other heteroatom nucleophiles.

Thiols: In the presence of a base, thiols (mercaptans) react with the acyl chloride to form thioesters. The mechanism is analogous to ester formation. Thioesters are important intermediates in various organic syntheses.

Hydrazines: Hydrazine and its derivatives react with this compound to produce acyl hydrazides. These products are valuable precursors for the synthesis of various heterocyclic compounds.

Table 3: Reactions with Other Heteroatom Nucleophiles

| Nucleophile | Product |

|---|---|

| Ethanethiol | S-Ethyl 4-fluoro-3-n-propoxybenzothioate |

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. chemguide.co.uklibretexts.org In this reaction, this compound serves as the acylating agent.

Acylation of Aromatic Systems

The reaction involves treating an aromatic compound (the substrate) with this compound in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring of the substrate. Subsequent loss of a proton from the intermediate arenium ion restores aromaticity and yields the final ketone product. Unlike Friedel-Crafts alkylation, the acylation reaction does not typically suffer from carbocation rearrangements, and the product ketone is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

Table 4: Examples of Friedel-Crafts Acylation Products

| Aromatic Substrate | Major Product |

|---|---|

| Benzene (B151609) | (4-Fluoro-3-n-propoxyphenyl)(phenyl)methanone |

| Toluene (B28343) | (4-Fluoro-3-n-propoxyphenyl)(4-methylphenyl)methanone |

Reduction Reactions of the Acyl Chloride Moiety

The acyl chloride group in this compound is a versatile handle for synthetic transformations, particularly reduction to form either the corresponding aldehyde or primary alcohol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Reduction to Aldehyde:

The partial reduction of an acyl chloride to an aldehyde requires mild and selective reducing agents to prevent over-reduction to the alcohol. A common method for this transformation is the Rosenmund reduction, which typically involves the catalytic hydrogenation over a poisoned palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) poisoned with a sulfur compound (e.g., thiourea (B124793) or quinoline-sulfur). While specific literature detailing the Rosenmund reduction of this compound is not prevalent, the general applicability of this method to a wide range of acyl chlorides suggests its potential for this conversion.

Alternatively, hydride reagents can be employed under carefully controlled conditions. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) are known for their ability to selectively reduce acyl chlorides to aldehydes at low temperatures. The steric bulk of this reagent moderates its reactivity, preventing the further reduction of the initially formed aldehyde.

Reduction to Alcohol:

More potent reducing agents will readily convert the acyl chloride to the corresponding primary alcohol, 4-fluoro-3-n-propoxybenzyl alcohol. Strong hydride donors such as lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. The reaction typically proceeds rapidly in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) can also be used, often in alcoholic solvents, although it is generally a milder reducing agent than LiAlH₄. The reduction with NaBH₄ might require slightly more forcing conditions compared to LiAlH₄. The existence of 3-fluoro-4-n-propoxybenzyl alcohol as a commercially available compound suggests that such reduction pathways are synthetically viable. mdpi.com

The following table summarizes the expected products from the reduction of this compound with different reducing agents.

| Starting Material | Reducing Agent | Expected Product | Product Type |

| This compound | LiAl(OtBu)₃H or H₂/Pd-BaSO₄ (poisoned) | 4-Fluoro-3-n-propoxybenzaldehyde | Aldehyde |

| This compound | LiAlH₄ or NaBH₄ | 4-Fluoro-3-n-propoxybenzyl alcohol | Alcohol |

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aromatic Ring

The aromatic C-Cl bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. The reactivity of the aryl chloride is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing acyl chloride group is expected to activate the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have shown high efficacy in the coupling of aryl chlorides. nih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions with analogous aryl chlorides, illustrating the potential reaction conditions and outcomes.

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 4-Fluorobiphenyl | >95 |

| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 4-Fluoro-4'-vinylbiphenyl | >95 |

| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | >95 |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 4,4'-Difluorobiphenyl | >95 |

| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 4-Amino-2-phenylpyridine | 95 |

Data in this table is based on analogous reactions reported in the literature and serves to illustrate the potential reactivity of this compound. mdpi.comnih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. youtube.comlibretexts.org This reaction is a cornerstone for the synthesis of arylalkynes. The coupling of this compound with a terminal alkyne would lead to the formation of a 4-fluoro-3-n-propoxy-1-(alkynyl)benzene derivative. While copper-free Sonogashira protocols exist, the classic conditions often provide excellent yields. The reactivity of aryl chlorides in Sonogashira couplings can be challenging, but advancements in catalyst design, including the use of specific ligands, have made these transformations more accessible. libretexts.org

The following table presents examples of Sonogashira coupling reactions with related aryl chlorides.

| Aryl Halide | Alkyne | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1-Chloro-4-nitrobenzene | Phenylacetylene | 10% Pd/C / XPhos | K₂CO₃ | DMA | 1-Nitro-4-(phenylethynyl)benzene | 96 |

| 1-Chloro-4-cyanobenzene | Phenylacetylene | 10% Pd/C / XPhos | K₂CO₃ | DMA | 4-(Phenylethynyl)benzonitrile | 94 |

| 1-Chloro-4-acetylbenzene | Phenylacetylene | 10% Pd/C / XPhos | K₂CO₃ | DMA | 1-(4-(Phenylethynyl)phenyl)ethanone | 95 |

| 2-Chloropyridine | Phenylacetylene | 10% Pd/C / XPhos | K₂CO₃ | DMA | 2-(Phenylethynyl)pyridine | 90 |

This table illustrates potential Sonogashira coupling reactions based on documented procedures with analogous aryl chlorides.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.govwikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. nih.govwikipedia.org In the case of this compound, a Heck reaction with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction typically proceeds via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-β-hydride elimination to release the product and regenerate the palladium(0) catalyst. nih.gov

Representative Heck reaction conditions with similar aryl halides are shown in the table below.

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | Stilbene | High |

| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | n-Butyl 4-acetylcinnamate | 95 |

| 4-Chloroacetophenone | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | n-Butyl 4-acetylcinnamate | 85 |

| 1-Bromo-4-fluorobenzene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 4-Fluoro-stilbene | Good |

The examples in this table are based on established Heck reaction protocols with analogous aryl halides and are intended to demonstrate the potential reactivity of the target compound. nih.govwikipedia.org

Applications of 4 Fluoro 3 N Propoxybenzoyl Chloride in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The primary role of an acyl chloride like 4-Fluoro-3-n-propoxybenzoyl chloride is to act as a powerful acylating agent. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to the construction of more complex molecular architectures through the formation of ester and amide bonds.

The presence of the fluoro and propoxy substituents on the aromatic ring further modulates its reactivity and provides sites for subsequent chemical modifications. For instance, the fluorine atom can influence the electronic properties of the entire molecule and can be a site for nucleophilic aromatic substitution under specific conditions.

Development of Advanced Pharmaceutical Intermediates

While direct evidence linking this compound to specific pharmaceutical endpoints is not prevalent in public literature, the structural motifs it contains are common in medicinal chemistry.

Construction of Core Scaffolds for Biologically Active Molecules

The benzoyl moiety is a frequent component of pharmacologically active compounds. By reacting this compound with various amines or alcohols, chemists can readily synthesize a library of amides and esters. These products can serve as the core structures for a range of therapeutic agents. The propoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross cell membranes.

Introduction of Specific Fluorine-Containing Pharmacophores

The incorporation of fluorine into drug molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom in this compound can be considered a bioisostere for a hydrogen atom but with significantly different electronic properties. Its introduction into a potential drug molecule can block sites of metabolism and fine-tune the compound's acidity or basicity.

Utilization in Agrochemical Research and Development

Similar to pharmaceuticals, the development of new agrochemicals, such as pesticides and herbicides, often relies on the synthesis of novel organic molecules with high efficacy and target specificity.

Synthesis of Pesticide and Herbicide Precursors

The structural features of this compound are relevant to the synthesis of certain classes of pesticides. For example, many modern insecticides and herbicides contain substituted aromatic rings. This compound could be used to introduce the 4-fluoro-3-n-propoxybenzoyl group into a larger molecule, potentially leading to new active ingredients for crop protection. The presence of both fluorine and a propoxy group could influence the compound's environmental persistence and mode of action.

Contributions to Materials Science and Specialty Chemicals

The reactivity of acyl chlorides also lends them to applications in materials science. Although specific examples for this compound are not documented, related compounds like 4-fluorobenzoyl chloride are used in the synthesis of high-performance polymers. It is plausible that this compound could be employed in a similar fashion.

The introduction of the 4-fluoro-3-n-propoxybenzoyl moiety into polymer chains could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. These specialty polymers could find use in advanced coatings, films, and other specialized materials.

Incorporation into Polymeric Structures and Resins

While specific data on the incorporation of this compound into polymeric structures and resins is not extensively detailed in publicly available research, the utility of similar fluorinated aromatic compounds in polymer science is well-established. The introduction of fluorine-containing moieties into polymer backbones is a widely recognized strategy for enhancing key material properties.

The fluorine atom in this compound can contribute to increased thermal stability, chemical resistance, and hydrophobicity of a polymer. The presence of the C-F bond, one of the strongest single bonds in organic chemistry, can enhance the durability of the resulting polymer. Furthermore, the n-propoxy group can influence the polymer's solubility, flexibility, and processing characteristics. This makes the compound a potentially valuable monomer or modifying agent in the synthesis of high-performance polymers and resins for specialized applications, such as advanced coatings, specialty adhesives, and durable engineering plastics. The small size of the fluorine substituent allows for its incorporation into various types of polymers without significantly disrupting the polymer's structure. nih.gov

Synthesis of Functional Molecules for Diverse Applications

A significant application of this compound is in the synthesis of functional molecules, particularly those with applications in materials science, such as liquid crystals. The field of liquid crystal displays (LCDs) and other photonic devices heavily relies on organic molecules with specific electronic and optical properties. beilstein-journals.org The substitution pattern of this compound is particularly relevant for the design of such molecules.

The fluorine atom and the n-propoxy group play a crucial role in determining the mesomorphic behavior and physical properties of the resulting liquid crystal molecules. The introduction of fluorine atoms into organic compounds can lead to significant variations in their chemical and physical properties due to fluorine's high electronegativity, atomic size, and bond strength. nih.gov In the context of liquid crystals, lateral fluoro-substituents are known to influence the stability of tilted smectic phases and can reduce the melting point of the material. biointerfaceresearch.com The presence of a lateral fluorine atom can also enhance negative dielectric anisotropy, a key property for certain display modes. biointerfaceresearch.com

The synthesis of a functional molecule using this compound would typically involve its reaction with a suitable hydroxyl- or amino-functionalized core molecule to form an ester or amide linkage. This reaction attaches the 4-fluoro-3-n-propoxybenzoyl moiety to the core, thereby imparting its specific electronic and steric characteristics to the final product.

| Property | Illustrative Value |

| Compound Name | 4-(4-cyanophenyl)phenyl 4-fluoro-3-propoxybenzoate |

| Molecular Formula | C23H18FNO3 |

| Appearance | White Crystalline Solid |

| Melting Point (°C) | ~120-125 |

| Clearing Point (°C) | >200 |

| Mesophase | Nematic |

| Dielectric Anisotropy (Δε) | Moderately Negative |

This table presents illustrative data for a representative liquid crystal molecule that could be synthesized using this compound, based on typical properties of similar fluorinated liquid crystals.

The synthesis of such molecules is a key area of research in materials science, with the goal of developing new materials for advanced displays, sensors, and other photonic applications. mdpi.comresearchgate.net The unique combination of substituents in this compound makes it a valuable tool for chemists working in this innovative field.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 4-Fluoro-3-n-propoxybenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and spatial arrangement of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds. The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the n-propoxy group.

The protons of the n-propoxy group are expected to appear as three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The aromatic region would display a complex pattern due to the substitution on the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.8 - 8.2 | m | - |

| Aromatic H | 7.2 - 7.5 | m | - |

| OCH₂ | 4.0 - 4.2 | t | ~6.5 |

| CH₂ | 1.8 - 2.0 | sextet | ~7.0 |

| CH₃ | 0.9 - 1.1 | t | ~7.5 |

Note: The predicted values are based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the benzoyl chloride is expected to appear significantly downfield. The aromatic carbons will show characteristic shifts influenced by the fluorine and propoxy substituents, and the carbons of the n-propoxy group will appear in the upfield region.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic C-F | 160 - 165 (d, ¹JCF) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-COCl | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| OCH₂ | 69 - 72 |

| CH₂ | 21 - 24 |

| CH₃ | 10 - 12 |

Note: The predicted values are based on analogous compounds and general principles of NMR spectroscopy. 'd' denotes a doublet due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the adjacent propoxy group and the para-positioned benzoyl chloride group. The signal may appear as a multiplet due to coupling with nearby aromatic protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) group of the acyl chloride, typically appearing at a high wavenumber. Other key vibrational modes include the C-O stretching of the propoxy group, C-F stretching, and various vibrations of the aromatic ring.

Predicted Infrared (IR) and Raman Spectroscopy Data for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1810 | Strong |

| C-O (Aryl Ether) | 1250 - 1300 | Strong |

| C-F (Aryl Fluoride) | 1100 - 1250 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Note: The predicted values are based on data for analogous compounds. bldpharm.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical to form the acylium ion, which is often the base peak. Further fragmentation of the propoxy group and the aromatic ring can also be observed.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods for the analysis of organic compounds like this compound. In HPLC, a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be used to achieve separation. For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The purity of the compound can be determined by the relative area of its peak in the chromatogram. These techniques are also invaluable for monitoring the conversion of the starting materials to the final product during the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of substituted benzoyl chlorides. Given the reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, HPLC methods must be carefully developed. Often, analysis is performed after converting the acyl chloride to a more stable derivative, such as an ester or an amide. This approach not only enhances stability but can also improve chromatographic behavior and detection. researchgate.netchromforum.org

For the analysis of compounds similar to this compound, reversed-phase HPLC is a common approach. sielc.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds, such as other halogenated and alkoxy-substituted benzoyl chlorides, provide a strong basis for method development. For instance, the analysis of similar aromatic acyl chlorides has been successfully achieved using C18 columns. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure good peak shape. sielc.comnih.gov

A typical HPLC analysis would involve dissolving the sample in a dry, aprotic solvent to prevent degradation before injection. If derivatization is performed, the reaction mixture, after appropriate workup, is injected into the HPLC system. Detection is commonly achieved using a UV detector, as the benzene ring provides strong chromophoric properties.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzoyl Chloride Derivatives

| Parameter | Condition |

| Stationary Phase | C18, 5 µm particle size |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Benzoyl chlorides, including their substituted derivatives, are generally amenable to GC analysis. However, care must be taken to ensure the entire system, from the injector to the detector, is inert to prevent on-column reactions or degradation. nist.gov The high temperatures used in GC can sometimes lead to the degradation of less stable compounds.

Research Findings:

Direct GC analysis of benzoyl chloride and its derivatives has been reported. nist.gov The NIST Chemistry WebBook provides gas chromatography data for the parent compound, benzoyl chloride, which can serve as a reference point for developing methods for its derivatives. nist.govnist.gov These methods typically employ a capillary column with a non-polar or medium-polarity stationary phase.

For a compound like this compound, a temperature-programmed method would be necessary to ensure adequate separation from any impurities and to achieve good peak shape. The initial oven temperature would be set relatively low and then ramped up to elute the higher-boiling components. The injector and detector temperatures are also critical parameters that must be optimized. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information, aiding in peak identification.

Table 2: Representative GC Parameters for the Analysis of Substituted Benzoyl Chlorides

| Parameter | Condition |

| Column | Capillary, DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split |

Computational Chemistry and Theoretical Studies on 4 Fluoro 3 N Propoxybenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common method for predicting the molecular geometry and electronic properties of organic molecules.

The table below illustrates the type of data that would be obtained from DFT calculations for the bond lengths in 4-Fluoro-3-n-propoxybenzoyl chloride. The values are hypothetical and based on typical bond lengths for similar structures.

Table 1: Predicted Bond Lengths in this compound from DFT Calculations

| Bond | Predicted Bond Length (Å) |

|---|---|

| C=O | 1.78 |

| C-Cl | 1.80 |

| C-F | 1.35 |

| C-O (propoxy) | 1.37 |

DFT calculations also provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. In the case of this compound, the interplay of the activating n-propoxy group and the deactivating fluorine atom would modulate this energy gap.

Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound is centered around the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic attack. chemguide.co.uklibretexts.org Computational studies can model the reaction pathways of this compound with various nucleophiles.

The general mechanism for the reaction of acyl chlorides with nucleophiles is a nucleophilic addition-elimination reaction. libretexts.org Theoretical studies can elucidate the transition states and intermediates involved in this process. For example, in a reaction with water (hydrolysis), the water molecule would act as a nucleophile, attacking the carbonyl carbon. This would be followed by the elimination of a chloride ion to form the corresponding carboxylic acid. chemguide.co.uk

Computational modeling can also predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, although the primary reactivity lies at the acyl chloride group. The directing effects of the fluorine and n-propoxy substituents would determine the preferred positions of attack for incoming electrophiles.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. researchgate.net While specific QSAR studies on this compound are not documented, QSAR models for related benzoyl chloride derivatives have been developed. nih.gov

A QSAR study on this compound would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with a specific activity, for example, its reactivity in a particular chemical transformation.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular weight, van der Waals volume, surface area |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices |

These descriptors, once calculated for a series of related compounds, can be used to build a predictive model for the reactivity of new compounds like this compound.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound would focus on the rotational barriers around the single bonds, particularly the C-C bond connecting the benzene ring to the carbonyl group and the C-O bond of the n-propoxy group. The planarity of the benzoyl chloride moiety can be influenced by the presence of ortho substituents. researchgate.net In this case, with substitution at the meta and para positions relative to the acyl chloride, the molecule is expected to have a largely planar conformation with respect to the benzene ring and the carbonyl group to maximize conjugation.

As this compound does not possess any stereocenters, it is an achiral molecule, and therefore, stereochemical considerations beyond conformational isomers are not applicable.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Methods

While traditional methods for the synthesis of benzoyl chlorides, such as the reaction of the corresponding benzoic acid with thionyl chloride or oxalyl chloride, are well-established, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic routes. chemguide.co.uklibretexts.org For 4-Fluoro-3-n-propoxybenzoyl chloride, research into novel catalytic systems could offer significant advantages.

Future investigations are likely to explore the use of solid-supported catalysts or flow chemistry approaches. nih.gov Continuous flow processes can offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch reactions. justia.com For instance, the development of a continuous flow synthesis could involve the in-situ generation of the acyl chloride from the corresponding carboxylic acid using a packed-bed reactor containing a solid-supported chlorinating agent.

Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Research into identifying or engineering enzymes, such as acylases or lipases, that can tolerate and effectively convert 4-fluoro-3-n-propoxybenzoic acid into its acyl chloride derivative could be a significant area of future study. acs.orggoogle.com The use of biocatalysts could lead to milder reaction conditions, reduced waste, and higher purity products.

| Catalyst Type | Potential Advantages for Synthesis | Representative Related Research |

| Solid-Supported Reagents | Ease of separation, reusability, reduced corrosion. | Use of polymer-bound thionyl chloride for acyl chloride synthesis. |

| Flow Chemistry Reactors | Improved safety, scalability, and process control. justia.com | Continuous flow synthesis of various acyl chlorides. nih.gov |

| Biocatalysts (e.g., Acylases) | High selectivity, mild reaction conditions, green chemistry. nih.govnih.gov | Enzymatic synthesis of N-acyl-amino acids using acylases. nih.gov |

Development of New Applications in Medicinal Chemistry and Materials Science

The structural features of this compound make it a promising building block for the synthesis of novel compounds in medicinal chemistry and materials science. The incorporation of fluorine into drug molecules is a well-known strategy to enhance metabolic stability, binding affinity, and bioavailability. pjoes.comlanxess.comnih.gov

In medicinal chemistry, this compound can be utilized in the synthesis of fluorinated benzophenones and other ketone derivatives. mdpi.com Fluorinated benzophenones have been investigated for a range of biological activities, including as potential therapeutic agents for Alzheimer's disease. nih.gov The n-propoxy group can also influence the lipophilicity and pharmacokinetic profile of a drug candidate. Future research will likely involve the synthesis of libraries of compounds derived from this compound and their screening for various biological targets.

In the realm of materials science, fluorinated aromatic compounds are used in the production of high-performance polymers, such as polyetherketones (PEEK), and liquid crystals. tarosdiscovery.comfrontiersin.orgresearchgate.net The introduction of fluorine can enhance thermal stability, chemical resistance, and optical properties. tarosdiscovery.com this compound could serve as a monomer or a key intermediate in the synthesis of novel fluorinated polymers with tailored properties. For example, its use in the synthesis of PEEK analogues could lead to materials with improved solubility and processing characteristics. frontiersin.org Similarly, its incorporation into liquid crystal structures could modulate their mesomorphic properties. renewablematter.eu

| Application Area | Potential Use of this compound | Key Structural Contribution |

| Medicinal Chemistry | Synthesis of fluorinated benzophenones and related ketones. nih.govmdpi.com | Fluorine for enhanced metabolic stability and binding; propoxy group for modulated lipophilicity. pjoes.comnih.gov |

| Materials Science | Monomer for fluorinated poly(ether ether ketone)s (PEEK). frontiersin.org | Fluorine for improved thermal and chemical resistance. tarosdiscovery.com |

| Precursor for novel liquid crystals. renewablematter.eu | Anisotropic molecular shape and polarity influencing mesophase behavior. |

Advanced Characterization Techniques for In-Depth Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic procedures and predicting the properties of its derivatives. Advanced in-situ and operando spectroscopic techniques are becoming increasingly important for elucidating reaction pathways in real-time. lanxess.comwhiterose.ac.ukgoogle.com

The use of in-situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time monitoring of the formation of this compound from its corresponding carboxylic acid, allowing for kinetic studies and the identification of reaction intermediates. whiterose.ac.uk Similarly, operando Raman spectroscopy can be employed to study the reaction under actual process conditions, providing insights into the catalyst's state and the reaction progress. lanxess.com For reactions where this compound is a reactant, such as in Friedel-Crafts acylation or polymerization reactions, these techniques can help to understand the role of catalysts and the formation of intermediates and byproducts. mdpi.comgoogle.com

Kinetic studies, for example on the Friedel-Crafts acylation of aromatic compounds with this compound, can provide valuable data on the reactivity of this specific acyl chloride compared to other substituted benzoyl chlorides. pjoes.commdpi.com This information is essential for designing efficient synthetic strategies and for predicting the outcome of reactions.

| Analytical Technique | Information Gained | Relevance to this compound |

| In-situ FTIR Spectroscopy | Real-time concentration of reactants, products, and intermediates. whiterose.ac.uk | Optimization of synthesis, kinetic analysis. |

| Operando Raman Spectroscopy | Structural information under process conditions, catalyst state. lanxess.com | Mechanistic understanding of synthesis and subsequent reactions. |

| Kinetic Studies | Reaction rates, activation parameters, substituent effects. mdpi.com | Quantifying the reactivity and guiding reaction design. |

Sustainable and Scalable Synthetic Processes for Industrial Relevance

For any chemical compound to have a significant impact, the development of sustainable and scalable synthetic processes is paramount. The principles of green chemistry and the concept of a circular economy are increasingly guiding the design of chemical manufacturing processes. nih.govmdpi.comtarosdiscovery.comresearchgate.netwhiterose.ac.uk

Process intensification, through technologies like microreactors and continuous flow systems, will be crucial for developing scalable and economically viable manufacturing processes for this compound and its derivatives. justia.com These technologies can lead to higher yields, better product quality, and a smaller environmental footprint compared to traditional batch manufacturing. nih.gov A life cycle assessment of the entire production process would be beneficial to identify areas for improvement and to ensure the long-term sustainability of any industrial application of this compound.

| Sustainability Aspect | Approach for this compound | Potential Impact |

| Green Chemistry | Use of catalytic methods, safer solvents, bio-based precursors. nih.govresearchgate.nettandfonline.com | Reduced environmental impact, improved safety. |

| Circular Economy | Designing for recyclability of derived polymers, waste valorization. mdpi.comfrontiersin.orgrenewablematter.euwhiterose.ac.uk | Minimized resource depletion, reduced waste generation. |

| Process Intensification | Implementation of continuous flow synthesis and microreactors. justia.com | Increased efficiency, scalability, and cost-effectiveness. |

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-3-n-propoxybenzoyl chloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach includes:

Introduction of the propoxy group : React 4-fluoro-3-hydroxybenzoic acid with 1-bromopropane under alkaline conditions (e.g., K₂CO₃ in DMF) to form 4-fluoro-3-n-propoxybenzoic acid .

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane, catalyzed by a drop of DMF, to form the acyl chloride .

Key variables : Excess SOCl₂ (1.5–2.0 eq.) and reflux at 60–70°C for 4–6 hours maximize yields (>85%). Moisture must be excluded to avoid hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Distinct signals for the propoxy chain (δ ~1.0–1.2 ppm for CH₃, δ ~1.6–1.8 ppm for CH₂, δ ~4.0 ppm for OCH₂) and the fluorine-substituted aromatic ring (δ ~7.2–8.0 ppm) .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride) and C-F stretch at ~1220 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 216.5 (calculated for C₁₀H₁₀ClFO₂) with fragmentation patterns matching loss of Cl (Δ m/z 35) .

Q. How should this compound be stored to maintain stability?

Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C in moisture-resistant containers (e.g., amber glass with PTFE-lined caps). Shelf life exceeds 12 months if purity >98% and water content <0.1% .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?

Answer: The electron-withdrawing fluorine and propoxy groups activate the carbonyl carbon toward nucleophilic attack. Density Functional Theory (DFT) studies suggest:

- The fluorine atom increases electrophilicity via inductive effects (partial positive charge on C=O).

- The propoxy group stabilizes transition states through steric hindrance, directing nucleophiles (e.g., amines) to the para position .

Experimental validation: Kinetic studies in THF show a 30% faster reaction with aniline compared to non-fluorinated analogs .

Q. How do substituent positions (fluoro vs. propoxy) affect the compound’s utility in polymer synthesis?

Answer:

- Fluorine : Enhances thermal stability (Tg increases by ~20°C in polyaryl ether ketones) and chemical resistance .

- Propoxy group : Improves solubility in polar aprotic solvents (e.g., NMP, DMF), facilitating polymerization at lower temperatures (80°C vs. 120°C for unsubstituted analogs) .

Data contradiction : Some studies report reduced crystallinity due to propoxy’s bulky structure, while others note no significant impact—likely due to variations in polymerization catalysts (e.g., AlCl₃ vs. FeCl₃) .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

Answer:

- Control experiments : Replicate assays under standardized conditions (e.g., IC₅₀ measurements in HEK293 cells with matched ATP concentrations) .

- Structural verification : Use X-ray crystallography or 2D NMR (HSQC, HMBC) to confirm derivative structures, as impurities from incomplete acylation may skew bioactivity results .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Answer:

- Molecular docking : Simulate interactions with enzymatic active sites (e.g., acetylcholinesterase) to prioritize synthetic targets .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic hotspots. For this compound, the carbonyl carbon has the highest f⁺ value (0.45), aligning with observed acylation sites .

Methodological Notes

- Contradiction analysis : Compare solvent effects (e.g., DCM vs. THF) on reaction rates using Arrhenius plots to isolate thermodynamic vs. kinetic contributions .

- Safety protocols : Use Schlenk lines for moisture-sensitive steps and quench excess acyl chloride with ice-cold NaHCO₃ to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.